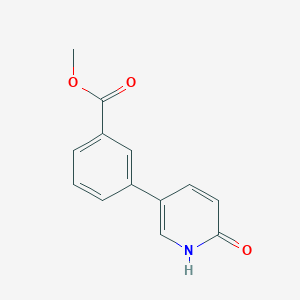
5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family of heterocyclic compounds and is composed of a five-membered ring system that contains a nitrogen atom in the center. It is a colorless, odorless solid with a melting point of 80-81°C and a boiling point of 211-212°C. It is soluble in water, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) are not well understood. However, it is believed that the compound can reduce inflammation and pain by inhibiting the activity of the enzyme COX-2. Additionally, it has been reported to have antioxidant and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) in lab experiments is its availability. The compound is commercially available in a variety of concentrations and is relatively inexpensive. Additionally, it is easy to handle and has a relatively low toxicity. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) are vast and varied. Future research could focus on the development of new synthesis methods for the compound, as well as the exploration of its potential uses in the synthesis of new drugs and polymers. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted to investigate the potential toxicity of the compound and its potential interactions with other compounds.
Méthodes De Synthèse
5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) can be synthesized using a variety of methods. One common method involves the reaction of 4-ethoxy-2-methylphenol with potassium hydroxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of 5-(4-ethoxy-2-methylphenyl)-3-hydroxypyridine and its isomer 5-(4-ethoxy-2-methylphenyl)-2-hydroxypyridine. The mixture can then be separated by column chromatography.
Applications De Recherche Scientifique
5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as benzimidazoles and indoles. It has also been used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug naproxen and the anticonvulsant drug lamotrigine. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Propriétés
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-13-4-5-14(10(2)6-13)11-7-12(16)9-15-8-11/h4-9,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIQPBELMITBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682931 |
Source


|
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-69-5 |
Source


|
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)


![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)









